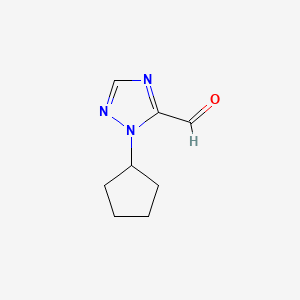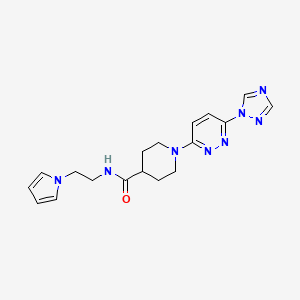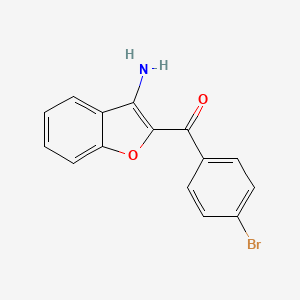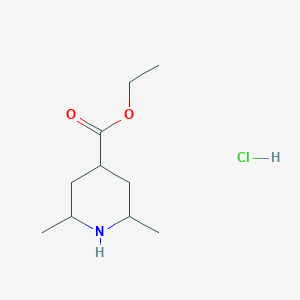
1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide, also known as EIPPC, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and has shown promising results in various scientific research applications.
作用机制
The exact mechanism of action of 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide is not well understood. However, it is believed to act by modulating the activity of ion channels and receptors in the brain. This compound has been shown to inhibit the activity of voltage-gated sodium channels and enhance the activity of GABA receptors, leading to the suppression of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in the brain, leading to a reduction in oxidative stress and inflammation. This compound has also been shown to increase the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in the brain, further enhancing its neuroprotective effects.
实验室实验的优点和局限性
One of the major advantages of 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide is its high potency and selectivity towards ion channels and receptors in the brain. This makes it a useful tool for studying the physiological and pathological processes in the nervous system. However, the limitations of this compound include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research and development of 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide. One potential direction is the investigation of its therapeutic potential in the treatment of neurological disorders like epilepsy and neuropathic pain. Another direction is the development of more potent and selective derivatives of this compound that can target specific ion channels and receptors in the brain. Additionally, the use of this compound as a tool for studying the molecular mechanisms underlying neuronal excitability and synaptic transmission can also be explored.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a useful tool for studying the physiological and pathological processes in the nervous system and may have therapeutic potential in the treatment of neurological disorders.
合成方法
The synthesis of 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide involves the reaction of 3-isopropoxypropanol with 1-(ethylsulfonyl)piperidine-3-carboxylic acid in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound, which can be purified through column chromatography. The purity and yield of this compound can be determined through various analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to have antinociceptive and anticonvulsant effects, making it a potential candidate for the treatment of neurological disorders like epilepsy and neuropathic pain.
属性
IUPAC Name |
1-ethylsulfonyl-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-4-21(18,19)16-9-5-7-13(11-16)14(17)15-8-6-10-20-12(2)3/h12-13H,4-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBIXFXAVQTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2721925.png)
![7-acetyl-2-((4-chlorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2721926.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2721932.png)
![4-Methyl-3-[[2-(methylsulfinylmethyl)anilino]methyl]benzenesulfonyl fluoride](/img/structure/B2721934.png)


![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione](/img/structure/B2721940.png)
![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)
![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)